NF-κB p65 Inhibitory Activity: 4-Methoxy vs. 3,4-Dimethoxy Analog
The 4-methoxy compound exhibits measurable inhibitory activity against the transcription factor p65 subunit of NF-κB (EC50 = 6.41 µM) in a cell-based high-throughput screening assay, whereas the 3,4-dimethoxy analog (CID 4050208) shows no detectable p65 inhibition in the same assay format, with its activity instead directed toward nuclear receptor coactivators [1][2]. This constitutes a qualitative target-switching event driven solely by the addition of a meta-methoxy substituent.
| Evidence Dimension | NF-κB p65 inhibitory activity (EC50) |
|---|---|
| Target Compound Data | EC50 = 6.41 × 10³ nM (6.41 µM) |
| Comparator Or Baseline | 3,4-dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide: no p65 inhibition detected; activity redirects to nuclear receptor coactivators (EC50 >7.94 × 10⁴ nM) |
| Quantified Difference | Target compound shows measurable p65 engagement; comparator is inactive against p65 (>10-fold selectivity window for p65 over nuclear receptor coactivators cannot be calculated due to inactivity of comparator) |
| Conditions | Cell-based high-throughput screening (PubChem AID 1241 for p65; AID 1319/1323/1331 for nuclear receptor coactivators); NIH Molecular Libraries Screening Centers Network (MLSCN/MLPCN) |
Why This Matters
Procurement decisions for NF-κB pathway screening require the 4-methoxy analog specifically, as the 3,4-dimethoxy variant is functionally silent against p65 and will generate false negatives in this assay context.
- [1] BindingDB BDBM49954: 4-methoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide, target: Transcription factor p65 [Human], EC50 6.41E+3 nM. PubChem AID 1241. View Source
- [2] BindingDB BDBM43171: 3,4-dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide, targets: Nuclear receptor coactivator 1/2/3 [Human], EC50 >7.94E+4 nM. PubChem AIDs 1319, 1323, 1331. View Source
